2-(1-氨基乙基)噻唑-5-羧酸

描述

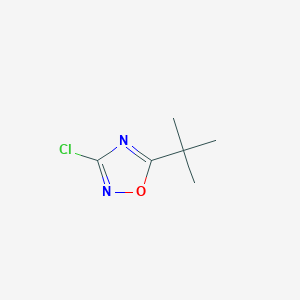

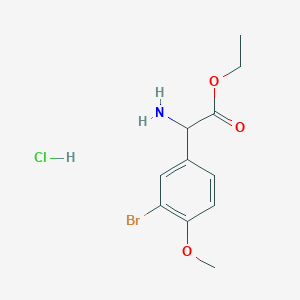

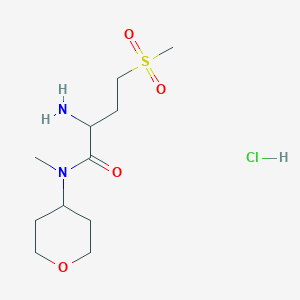

“2-(1-Aminoethyl)thiazole-5-carboxylic acid” is a compound that contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .

Synthesis Analysis

The synthesis of 2-aminothiazole-based compounds, including “2-(1-Aminoethyl)thiazole-5-carboxylic acid”, has been the subject of several studies . These compounds are synthesized using various synthetic strategies, including N-substitution, 3-substitution, 4-substitution, multi-substitution, and the addition of aryl/alkyl substituents or acyl/other substituents . The synthetic pathways of these 2-aminothiazoles are associated with four different biological activities: anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .Molecular Structure Analysis

The molecular structure of “2-(1-Aminoethyl)thiazole-5-carboxylic acid” includes a thiazole ring, an aminoethyl group, and a carboxylic acid group . The presence of these functional groups contributes to the compound’s biological activities.Chemical Reactions Analysis

2-Aminothiazole-based compounds, including “2-(1-Aminoethyl)thiazole-5-carboxylic acid”, have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that these compounds may undergo chemical reactions with biological targets, leading to their observed biological activities.科学研究应用

Antibacterial Applications

2-Aminothiazoles, including 2-(1-Aminoethyl)thiazole-5-carboxylic acid, are utilized as starting materials for synthesizing heterocyclic analogues with antibacterial properties. These compounds can be designed to target specific bacterial strains and are valuable in developing new antibiotics to combat resistant bacteria .

Antifungal Applications

Similarly, the antifungal properties of 2-aminothiazoles make them useful in creating treatments for fungal infections. Their ability to inhibit the growth of various fungi can lead to effective medications for conditions such as athlete’s foot, ringworm, and candidiasis .

Anti-HIV Applications

The potential anti-HIV activity of 2-aminothiazoles is significant in the ongoing fight against HIV/AIDS. These compounds can be engineered to interfere with the replication cycle of the virus, offering a promising avenue for new antiretroviral drugs .

Antioxidant Applications

As antioxidants, 2-aminothiazoles can help neutralize free radicals in the body, which are linked to various diseases and aging processes. This property is beneficial in developing supplements or treatments that aim to reduce oxidative stress .

Antitumor Applications

The antitumor activity of 2-aminothiazoles has been documented against a wide range of human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers. These compounds can be tailored to selectively target cancer cells while sparing healthy cells .

Anthelmintic Applications

2-Aminothiazoles have shown promise as anthelmintic agents, which are used to treat parasitic worm infections. By disrupting the biological processes of worms, these compounds can effectively clear infections without significant toxicity to the host .

Anti-inflammatory & Analgesic Applications

The anti-inflammatory and analgesic properties of 2-aminothiazoles make them suitable for developing pain relief medications and treatments for inflammatory conditions such as arthritis and inflammatory bowel disease .

Thyroid Inhibition in Hyperthyroidism

2-Aminothiazole derivatives can act as thyroid inhibitors, offering a therapeutic approach for managing hyperthyroidism by reducing thyroid hormone production and alleviating symptoms associated with this condition .

Each of these applications represents a unique field where 2-(1-Aminoethyl)thiazole-5-carboxylic acid could potentially contribute to scientific research and development of new treatments.

作用机制

Target of Action

It’s known that 2-aminothiazole derivatives have been used in the development of anticancer drugs such as dasatinib and alpelisib . These drugs target a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Mode of Action

Some thiazole derivatives, like voreloxin, bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

2-aminothiazole derivatives are known to exhibit a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .

Result of Action

It’s known that 2-aminothiazole derivatives can exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

属性

IUPAC Name |

2-(1-aminoethyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-3(7)5-8-2-4(11-5)6(9)10/h2-3H,7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTOHPCVEPZUIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(S1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Aminoethyl)thiazole-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1377464.png)

![[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride](/img/structure/B1377480.png)

![Pyrrolo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B1377481.png)